molecular formula C29H28F14O5 B105793 Pregna-3,5-dien-20-one, 3,21-dihydroxy-, bis(heptafluorobutyrate) CAS No. 18072-34-9

Pregna-3,5-dien-20-one, 3,21-dihydroxy-, bis(heptafluorobutyrate)

Cat. No. B105793
CAS RN: 18072-34-9
M. Wt: 722.5 g/mol
InChI Key: LSDDPARCFYXVBU-CLBXUTNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-3,5-dien-20-one, 3,21-dihydroxy-, bis(heptafluorobutyrate) is a synthetic steroid that has been widely used in scientific research. It is commonly referred to as Bis-HFB or HFB-21-OH. Bis-HFB is a potent glucocorticoid receptor agonist and has been used to study the mechanism of action of glucocorticoids in various biological systems.

Mechanism Of Action

Bis-HFB acts as a potent agonist of the glucocorticoid receptor, which is a member of the nuclear receptor superfamily. When Bis-HFB binds to the glucocorticoid receptor, it induces a conformational change that allows the receptor to translocate to the nucleus and bind to specific DNA sequences known as glucocorticoid response elements (GREs). This results in the activation or repression of target genes, which leads to a variety of physiological effects.

Biochemical And Physiological Effects

Bis-HFB has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of immune responses, and the suppression of inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bis-HFB in lab experiments is its high potency and specificity for the glucocorticoid receptor. This allows for precise control over the activation or repression of target genes. However, one limitation of using Bis-HFB is its potential toxicity at high concentrations, which can lead to non-specific effects.

Future Directions

There are several future directions for research on Bis-HFB. One area of interest is the development of novel glucocorticoid receptor agonists with improved pharmacological properties. Another area of interest is the investigation of the role of glucocorticoids in the regulation of immune responses and the development of immune-related diseases. Additionally, the potential use of Bis-HFB as a therapeutic agent for the treatment of various diseases, such as asthma and cancer, warrants further investigation.

Synthesis Methods

Bis-HFB is synthesized by the reaction of 3,5-dien-20-one with heptafluorobutyric anhydride in the presence of a catalyst. The reaction yields Bis-HFB as a white crystalline solid with high purity.

Scientific Research Applications

Bis-HFB has been used in a variety of scientific research applications, including studies on the mechanism of action of glucocorticoids, the regulation of gene expression, and the modulation of immune responses. It has also been used to investigate the role of glucocorticoids in the development of various diseases, such as asthma, rheumatoid arthritis, and cancer.

properties

CAS RN

18072-34-9

Product Name

Pregna-3,5-dien-20-one, 3,21-dihydroxy-, bis(heptafluorobutyrate)

Molecular Formula

C29H28F14O5

Molecular Weight

722.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C29H28F14O5/c1-22-9-7-14(48-21(46)25(32,33)27(36,37)29(41,42)43)11-13(22)3-4-15-16-5-6-18(23(16,2)10-8-17(15)22)19(44)12-47-20(45)24(30,31)26(34,35)28(38,39)40/h3,11,15-18H,4-10,12H2,1-2H3/t15-,16-,17-,18+,22-,23-/m0/s1

InChI Key

LSDDPARCFYXVBU-CLBXUTNZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C

SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C

synonyms

3,21-Dihydroxypregna-3,5-dien-20-one bis(heptafluorobutyrate)

Origin of Product

United States

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